molecular formula C9H13BrSi B151686 (4-Bromophenyl)trimethylsilane CAS No. 6999-03-7

(4-Bromophenyl)trimethylsilane

Cat. No. B151686
CAS RN: 6999-03-7
M. Wt: 229.19 g/mol
InChI Key: UKTSSJJZFVGTCG-UHFFFAOYSA-N
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Description

(4-Bromophenyl)trimethylsilane is a chemical compound that serves as an intermediate in the synthesis of various polymeric and organosilicon systems. It is characterized by the presence of a bromine atom attached to the para position of a phenyl ring, which is further connected to a trimethylsilyl group. This structure makes it a versatile reagent in organic synthesis, particularly in reactions involving organometallic reagents.

Synthesis Analysis

The synthesis of related organosilicon compounds has been demonstrated in the literature. For instance, the reaction of (4-bromophenyl)diethoxymethylsilane with magnesium in tetrahydrofuran (THF) leads to the formation of polymeric structures such as poly[p-(ethoxymethylsilylene)phenylene] with a yield of 58% . Although this does not directly describe the synthesis of this compound, it provides insight into the reactivity of bromophenylsilane compounds with organometallic reagents like magnesium.

Molecular Structure Analysis

Chemical Reactions Analysis

Chemical reactions involving this compound or its analogs typically involve the formation of new carbon-silicon bonds or the transformation of existing ones. For example, the Si–OEt bonds in the synthesized polymers can be transformed into Si–Cl bonds by treatment with acetyl chloride, demonstrating the reactivity of the silicon-containing side chains . Additionally, the polymers can react with nucleophiles such as Grignard reagents to afford substitution products, indicating the potential for further functionalization of the this compound moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers derived from this compound and related compounds have been investigated. For instance, the thermal properties of the resulting polymers were studied using thermogravimetric analysis in a nitrogen atmosphere, which is crucial for

Scientific Research Applications

Dielectric Film Deposition

Trimethylsilane-based materials like (4-Bromophenyl)trimethylsilane have applications in the deposition of dielectric thin films. These films are crucial in microelectronics, where they can be used as low-permittivity (low-k) dielectrics in advanced device interconnection schemes, enhancing circuit performance (Loboda, 1999).

Synthesis of Allylic Organolithium Species

This compound can be used in the generation of allylic organolithium species via carbon-to-carbon anion relay chemistry. This method represents a new approach in synthesizing such organolithium species, demonstrating the versatility of trimethylsilane compounds in organic synthesis (Zheng et al., 2011).

Protection in Grignard Syntheses

In Grignard syntheses, the trimethylsilyl group from this compound can protect terminal ethynyl groups. This protection method has been utilized in the preparation of various compounds, highlighting its significance in complex organic synthesis processes (Eaborn, Thompson, & Walton, 1967).

Conformational Studies

Studies on this compound have contributed to understanding the conformational preferences of the trimethylsilyl group. This information is vital in designing molecules for specific chemical reactions and material properties (Kitching et al., 1983).

Polymer Synthesis

This compound plays a role in the synthesis of polymeric organosilicon systems. These polymers have diverse applications, including in materials science and nanotechnology (Ohshita et al., 1997).

Generation of 1,2-Dehydrobenzene

This compound is involved in the generation of 1,2-dehydrobenzene, a reaction that is significant in the study of organometallic chemistry and synthesis pathways (Cunico & Dexheimer, 1973).

Safety and Hazards

“(4-Bromophenyl)trimethylsilane” is classified as causing serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, and avoid inhalation .

Mechanism of Action

Target of Action

It is known that this compound can undergo buchwald-hartwig coupling with para-substituted diphenylamines . This suggests that it may interact with various organic compounds in a chemical reaction.

Mode of Action

(4-Bromophenyl)trimethylsilane can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines . This reaction involves the formation of a carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds.

Biochemical Pathways

The buchwald-hartwig coupling reaction in which it participates is a fundamental process in organic chemistry, contributing to the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the Buchwald-Hartwig coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials for organic electronics.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Buchwald-Hartwig coupling reaction requires a palladium catalyst . Additionally, the reaction is typically carried out in a controlled laboratory environment, under specific conditions of temperature and pressure. The stability and efficacy of the compound can be affected by these and other environmental factors.

properties

IUPAC Name

(4-bromophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTSSJJZFVGTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220250
Record name Silane, (4-bromophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6999-03-7
Record name Silane, (4-bromophenyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006999037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (4-bromophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-(trimethylsilyl)benzene
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Synthesis routes and methods

Procedure details

Under argon, 94.4 g of p-dibromobenzene is cooled to -20° C. in 400 ml of absolute ether. To the solution is added dropwise 255 ml of 15% butyllithium in hexane so that the temperature does not rise above -10° C. Then the mixture is agitated for one hour at room temperature. After a negative Gilman test (H. Gilman, J. Swiss, J. Amer. Chem. Soc. 62: 1847 [1940]), the mixture is again cooled to -20° C. and 46 ml of trimethylchlorosilane in 200 ml of absolute ether is added dropwise thereto so that the temperature does not exceed -10° C. After the addition step is finished, the mixture is stirred for 16 hours at room temperature and another hour under reflux. The thus-formed precipitate is suctioned off and thoroughly washed with ether. The resultant filtrate is concentrated and then distilled with a water-jet aspirator, thus producing 65.52 g of p-bromotrimethylsilylbenzene, bp (16 torr) 103°-110° C.
Quantity
94.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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